molecular formula C14H18N2O4S B5298819 N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Número de catálogo B5298819
Peso molecular: 310.37 g/mol
Clave InChI: BQLIIJDWBNELJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, commonly known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AT-101 is a member of the family of BH3 mimetics, which mimic the pro-apoptotic activity of the BH3-only proteins that play a crucial role in the regulation of apoptosis.

Mecanismo De Acción

AT-101 works by inhibiting the anti-apoptotic protein Bcl-2, which is overexpressed in many types of cancer. By inhibiting Bcl-2, AT-101 promotes the activation of the pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
AT-101 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. AT-101 has also been shown to modulate the immune system, enhance the anti-tumor immune response, and inhibit angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of AT-101 is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of AT-101 is its potential toxicity, which may limit its clinical use. Additionally, the optimal dose and schedule of AT-101 administration are still being studied.

Direcciones Futuras

There are several future directions for the study of AT-101. One area of research is the development of new formulations of AT-101 that may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to AT-101 treatment. Finally, the combination of AT-101 with other agents, such as immunotherapies, is an area of active investigation.

Métodos De Síntesis

The synthesis of AT-101 involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide with allyl isocyanate to form N-allyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-furancarboxylic acid to yield the final product, AT-101.

Aplicaciones Científicas De Investigación

AT-101 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. AT-101 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Propiedades

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-2-9-15-21(18,19)12-7-5-11(6-8-12)16-14(17)13-4-3-10-20-13/h2,5-8,13,15H,1,3-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLIIJDWBNELJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.